1-cyclohexyl-3-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]urea
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Overview
Description
N-CYCLOHEXYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]UREA is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a dimethylpropyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]UREA typically involves the reaction of cyclohexyl isocyanate with 2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propanamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]UREA can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-CYCLOHEXYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]UREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOHEXYL-N’-[2,2-DIMETHYL-1-(1H-IMIDAZOL-1-YLMETHYL)PROPYL]UREA
- N-CYCLOHEXYL-N’-[2,2-DIMETHYL-1-(1H-TRIAZOL-1-YLMETHYL)PROPYL]UREA
- N-CYCLOHEXYL-N’-[2,2-DIMETHYL-1-(1H-TETRAZOL-1-YLMETHYL)PROPYL]UREA
Uniqueness
N-CYCLOHEXYL-N’-[2,2-DIMETHYL-1-(1H-PYRAZOL-1-YLMETHYL)PROPYL]UREA is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H28N4O |
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Molecular Weight |
292.42 g/mol |
IUPAC Name |
1-cyclohexyl-3-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-yl)urea |
InChI |
InChI=1S/C16H28N4O/c1-16(2,3)14(12-20-11-7-10-17-20)19-15(21)18-13-8-5-4-6-9-13/h7,10-11,13-14H,4-6,8-9,12H2,1-3H3,(H2,18,19,21) |
InChI Key |
JQEQSWFMIQNRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN1C=CC=N1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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